Product packaging for Z-Ile-met-OH(Cat. No.:CAS No. 84030-22-8)

Z-Ile-met-OH

Cat. No.: B1594780
CAS No.: 84030-22-8
M. Wt: 396.5 g/mol
InChI Key: GTXSTEDIVHHJQL-UHFFFAOYSA-N
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Description

Contextualization within Protected Peptide Synthesis Strategies

The chemical synthesis of peptides is a precise process that requires the sequential addition of amino acids in a specific order. wikipedia.org To achieve this, chemists employ protecting groups to block reactive sites on the amino acids, preventing unwanted side reactions. masterorganicchemistry.com The N-α-amino group of one amino acid is protected, allowing its carboxyl group to react with the free amino group of another amino acid to form a peptide bond. bachem.com This process is repeated to elongate the peptide chain.

Z-Ile-Met-OH is a product of this strategy, representing a pre-formed dipeptide unit where the isoleucine's N-terminus is capped with the Z-group. This protected dipeptide can then be used in what is known as solution-phase peptide synthesis (LPPS). masterorganicchemistry.com In this classical approach, reactants are dissolved in a solvent, and the peptide is built step-by-step. After coupling the C-terminus of this compound to the next amino acid in the sequence, the Z-group can be selectively removed under specific conditions, such as catalytic hydrogenation, to reveal a new N-terminus ready for the next coupling step. wikipedia.org

The Z-group is one of several key protecting groups used in peptide chemistry, each with different removal conditions. This "orthogonality" allows for complex synthetic designs where one group can be removed without affecting another. masterorganicchemistry.com While newer methods like solid-phase peptide synthesis (SPPS) often favor other protecting groups like Fmoc and Boc for their milder removal conditions, the Z-group remains a vital tool, particularly in solution-phase synthesis and for protecting side chains. wikipedia.orgbachem.com

Interactive Table: Comparison of Common N-α-Protecting Groups
Protecting GroupAbbreviationTypical Reagent for IntroductionCleavage (Deprotection) Conditions
BenzyloxycarbonylZ or CbzBenzyl (B1604629) chloroformateCatalytic hydrogenation (e.g., H2/Pd-C) or strong acid (HBr in acetic acid). wikipedia.org
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateModerate to strong acid (e.g., Trifluoroacetic acid, TFA). wikipedia.org
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% piperidine (B6355638) in DMF). wikipedia.org

Significance of the Isoleucine-Methionine Dipeptide Motif in Biochemical Investigations

The Isoleucine-Methionine (Ile-Met) sequence, the core of this compound, is not merely a synthetic construct but also appears in naturally occurring proteins where it can have significant biological implications. The individual properties of isoleucine and methionine contribute to the function of the regions where they are found.

Isoleucine (Ile): A hydrophobic, branched-chain amino acid that is crucial for the proper folding and stability of proteins through its participation in hydrophobic core interactions. nih.gov

Methionine (Met): An amino acid containing a flexible, unbranched side chain with a thioether group. uah.es It is one of only two sulfur-containing proteinogenic amino acids. While often considered hydrophobic, its sulfur atom can act as a ligand for metal ions. uah.es Methionine is famously the initiating amino acid in the biosynthesis of most proteins. nih.gov

The Met-Ile sequence at the N-terminus of a protein is a specific recognition motif for certain cellular enzymes. For instance, NatC, a type of N-terminal acetyltransferase, co-translationally acetylates proteins that begin with hydrophobic N-termini like Met-Ile and Met-Leu. nih.gov This modification can influence protein stability and function.

Furthermore, the Ile-Met sequence can be part of a larger, highly conserved functional motif. A notable example is the "DIME" motif (Asp-Ile-Met-Glu) found in the mitochondrial calcium uniporter (MCU), a channel essential for calcium entry into mitochondria. researchgate.net This short, conserved loop is critical for the channel's ability to transport calcium ions, and mutations within this sequence can severely impact its function. researchgate.net The study of peptides containing the Ile-Met motif, facilitated by reagents like this compound, is therefore valuable for investigating the structure-function relationships of such vital protein domains. researchgate.net

Interactive Table: Properties of Isoleucine and Methionine
Amino AcidAbbreviationKey PropertiesCommon Biological Roles
IsoleucineIle, IHydrophobic, chiral, branched-chain.Contributes to hydrophobic core of proteins, protein folding and stability. nih.gov
MethionineMet, MSulfur-containing, largely nonpolar.Initiation of protein synthesis, precursor to S-adenosylmethionine (SAM), involved in methylation reactions. nih.govnih.gov

Historical Perspectives on Benzyloxycarbonyl (Z) Protecting Group Utilization in Peptide Chemistry

The development of modern peptide chemistry was catalyzed by the introduction of the benzyloxycarbonyl (Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas. wikipedia.orguzh.ch Before their work, attempts to synthesize peptides were largely uncontrolled, as it was difficult to prevent amino acids from reacting with each other randomly. wiley-vch.de

The Bergmann-Zervas method was revolutionary because the Z-group was the first protecting group that could be introduced onto an amino acid's N-terminus and then cleaved under conditions mild enough not to break the newly formed peptide bonds. wikipedia.orgwikipedia.org This allowed for the controlled, stepwise synthesis of peptides with a defined sequence for the first time, an event hailed as "epoch-making" that established peptide synthesis as a distinct field of chemistry. wikipedia.orgwikipedia.org

For approximately two decades, the Z-group was the dominant protecting group used in peptide synthesis worldwide. wikipedia.org While the subsequent development of other protecting groups and solid-phase synthesis in the 1950s and 1960s provided new and often more convenient options, the Z-group remains a cornerstone of peptide chemistry. masterorganicchemistry.comwikipedia.org Its historical importance cannot be overstated, as it laid the essential groundwork for the synthesis of countless peptides, including hormones and enzymes, and paved the way for the advanced synthetic strategies used today. bachem.comuzh.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O5S B1594780 Z-Ile-met-OH CAS No. 84030-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSTEDIVHHJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004314
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine
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Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-22-8
Record name N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)-L-methionine
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Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine
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Record name N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-methionine
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Biochemical and Molecular Interactions of Z Ile Met Oh and Its Constituents

Role as a Fundamental Building Block in Complex Peptide and Peptidomimetic Construction

The dipeptide N-α-Benzyloxycarbonyl-L-isoleucyl-L-methionine (Z-Ile-Met-OH) serves as a valuable building block in the chemical synthesis of more complex peptides and peptidomimetics. Its structure is strategically designed for controlled, stepwise peptide elongation. The benzyloxycarbonyl (Z) group, a well-established urethane-type protecting group, shields the N-terminal amino group of the isoleucine residue. bachem.com This protection is crucial as it prevents the dipeptide from self-polymerizing or engaging in unwanted side reactions during the coupling of subsequent amino acids. bachem.comvulcanchem.com

In synthetic strategies like solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), this compound can be used to introduce the Ile-Met sequence into a growing polypeptide chain. vulcanchem.comrsc.org The free carboxyl group on the methionine residue is activated using coupling reagents, which facilitates the formation of a new peptide bond with the free amino group of another amino acid or a resin-bound peptide. The hydrophobicity of the isoleucine side chain and the unique properties of the methionine residue can be strategically incorporated to modulate the physicochemical characteristics of the final peptide, such as its folding, stability, and interaction with biological membranes. vulcanchem.com

Investigation of Methionine Residue Susceptibility to Oxidation within Peptide Sequences

A defining characteristic of peptides containing methionine, such as this compound, is the susceptibility of the methionine thioether side chain to oxidation. iris-biotech.de This transformation is a significant area of investigation as it can occur during the chemical synthesis and purification of peptides and also mimics a key post-translational modification that happens in vivo in response to reactive oxygen species (ROS). vulcanchem.comiris-biotech.deacs.org

The oxidation of the methionine residue converts the thioether (-S-CH₃) into a sulfoxide (B87167) (-SO-CH₃), and with stronger oxidation, into a sulfone (-SO₂-CH₃). iris-biotech.de Each oxidation event alters the peptide's properties:

Methionine Sulfoxide (Met(O)) : The addition of a single oxygen atom (+16 Da mass shift) introduces a chiral center at the sulfur atom, resulting in two diastereomers: Methionine-S-sulfoxide and Methionine-R-sulfoxide. iris-biotech.de This change increases the residue's polarity and can significantly alter peptide conformation, stability, and biological activity. iris-biotech.deacs.org

Methionine Sulfone (Met(O₂)) : A second oxidation step (+32 Da mass shift) forms the sulfone, which is generally considered an irreversible modification in biological contexts. iris-biotech.de This modification further increases polarity and can lead to loss of function or protein aggregation.

The propensity of the methionine in this compound to oxidize allows it to be used as a redox-sensitive probe in studies on protein folding and oxidative stress. vulcanchem.com

Oxidation StateChemical GroupCommon Oxidizing AgentsMass Change
MethionineThioether (-S-CH₃)-Reference
Methionine SulfoxideSulfoxide (-SO-CH₃)Hydrogen peroxide (H₂O₂), Atmospheric oxygen, Dimethyl sulfoxide (DMSO) vulcanchem.comiris-biotech.de+16 Da iris-biotech.de
Methionine SulfoneSulfone (-SO₂-CH₃)Performic acid, Other strong oxidants iris-biotech.de+32 Da iris-biotech.de

Formation of Methionine Sulfoxide: The oxidation of methionine's sulfur atom can be initiated by various reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals. iris-biotech.de In laboratory settings, this is often replicated using reagents like H₂O₂. vulcanchem.com During solid-phase peptide synthesis, oxidation can be an unintended side reaction, particularly during the acid-catalyzed cleavage step (e.g., with trifluoroacetic acid, TFA) where exposure to atmospheric oxygen can promote sulfoxide formation. iris-biotech.de The reaction proceeds via a nucleophilic attack by the sulfur atom on an oxygen atom of the oxidizing agent. nih.gov

Reduction of Methionine Sulfoxide: In many biological systems, the oxidation to methionine sulfoxide is a reversible process, repaired by a family of enzymes known as methionine sulfoxide reductases (Msrs). iris-biotech.depnas.org This enzymatic repair system is highly stereospecific:

MsrA (Peptide methionine sulfoxide reductase A) specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O) back to methionine. pnas.orgnih.govuniprot.org

MsrB (Peptide methionine sulfoxide reductase B) specifically reduces the R-diastereomer (Met-R-O). pnas.orgnih.gov

These enzymes typically utilize cellular reducing equivalents, often from the thioredoxin (Trx) system, to catalyze the reduction, thereby restoring the original structure and function of the peptide or protein. pnas.org The ability to be cyclically oxidized and reduced allows methionine residues to act as catalytic scavengers of ROS within cells. nih.gov

Enzyme FamilySubstrate SpecificityTypical Reductant SystemBiological Function
MsrAMethionine-S-sulfoxide (Met-S-O) pnas.orgnih.govThioredoxin (Trx) System pnas.orgProtein repair, Antioxidant defense nih.govuniprot.org
MsrBMethionine-R-sulfoxide (Met-R-O) pnas.orgnih.govThioredoxin (Trx) System pnas.orgProtein repair, Antioxidant defense nih.gov
fRMsrFree Methionine-R-sulfoxide pnas.orgThioredoxin (Trx) System pnas.orgReduction of free Met-(R)-O pnas.org

Enzymatic Recognition and Potential as Substrate Probes

The dipeptide sequence Ile-Met, once the N-terminal Z-group is removed to yield H-Ile-Met-OH, can be recognized by certain proteases. Proteolytic enzymes exhibit substrate specificity, determined by the amino acid residues at and around the cleavage site (the scissile bond). The bulky, hydrophobic side chains of isoleucine and methionine would interact with corresponding hydrophobic pockets in a protease's active site.

However, many common proteases have specific requirements that may not be met by the Ile-Met sequence. For instance, serine proteases like trypsin and chymotrypsin (B1334515) have well-defined specificities for basic (Arg, Lys) or large aromatic (Phe, Tyr, Trp) residues, respectively. While less specific proteases might cleave an Ile-Met bond, the N-terminal Z-group on this compound would block the action of most aminopeptidases, which require a free N-terminus. glpbio.com In some specialized synthetic schemes, protecting groups can be designed for enzymatic removal, such as certain ester-based groups cleaved by lipases or esterases, but the Z-group is typically removed by chemical methods like catalytic hydrogenation. thieme-connect.de

Dipeptidases, and more specifically dipeptidyl peptidases (DPPs), are enzymes that cleave dipeptides from the N-terminus of a polypeptide chain. cambridge.org A prominent example is Dipeptidyl Peptidase IV (DPP-IV), which shows a strong preference for substrates with a proline or, to a lesser extent, an alanine (B10760859) residue in the penultimate (P1) position. cambridge.orgnih.gov

For the deprotected dipeptide H-Ile-Met-OH, the P1 residue is isoleucine. As shown in the table below, isoleucine is not a preferred residue for DPP-IV, meaning the enzyme would cleave an Ile-Met-X... peptide sequence at a very low rate, if at all. cambridge.org This makes this compound, even after deprotection, a poor substrate probe for standard DPP-IV activity. However, some bacterial DPPs from organisms like Porphyromonas gingivalis exhibit broader or different substrate specificities and may recognize a wider range of P1 residues, though their action on an Ile-Met sequence would require specific empirical testing. asm.orgnih.gov

EnzymePreferred P1 Residue(s)P1 Residue in H-Ile-Met-OHPredicted Interaction
Dipeptidyl Peptidase IV (DPP-IV)Proline, Alanine cambridge.orgnih.govmdpi.comIsoleucineWeak substrate / Not cleaved cambridge.org
Bacterial Dipeptidyl Peptidases (e.g., from P. gingivalis)Broader specificity, can include hydrophobic residues asm.orgnih.govIsoleucinePotentially recognized, requires specific analysis nih.gov

Interaction with Proteases and Other Peptide-Modifying Enzymes

Integration into Cellular Biochemical Pathways for Mechanistic Studies (Excluding Human Metabolism)

This compound and related methionine-containing peptides are utilized as tools to probe cellular biochemical pathways in various non-human model organisms. A primary application is in the study of oxidative stress and repair mechanisms. By introducing peptides with methionine residues into cellular systems, such as bacteria (Escherichia coli) or yeast, researchers can investigate the activity and physiological role of the methionine sulfoxide reductase (Msr) system. acs.orgpnas.orgmdpi.com For instance, observing the reduction of an oxidized Met-containing peptide can serve as a direct assay for MsrA and MsrB activity within the cell, helping to elucidate the cell's capacity to repair oxidative protein damage. pnas.orgnih.gov

Furthermore, studies in plants and bacteria under stress conditions like anoxia (oxygen deprivation) have shown significant changes in the metabolic pathways of amino acids. researchgate.net The aspartate family of amino acids, which includes methionine and isoleucine, is known to accumulate or be depleted under such stresses. researchgate.net Introducing isotopically labeled versions of this compound could allow for tracing the flux of these amino acids through interconnected pathways, such as the Krebs cycle and amino acid synthesis, providing mechanistic insights into how organisms adapt their metabolism to survive environmental challenges.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Z-Protection on Dipeptide Conformation and Conformational Dynamics

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. mdpi.com Beyond its primary role in synthesis, the Z-group significantly influences the conformational landscape of the peptide to which it is attached. The urethane (B1682113) moiety of the Z-group introduces a degree of rigidity and has distinct conformational preferences that can impact the peptide backbone.

Studies on Z-protected peptides have shown that the Z-group can participate in the formation of secondary structures. For instance, the Z-group can act as a hydrogen bond acceptor, stabilizing specific turn structures. mdpi.com In non-polar solvents, N-terminal benzyloxycarbonyl (Cbz)-protected L-amino acids can induce a left-handed helical conformation. explorationpub.com The aromatic ring of the Z-group can also engage in π-π stacking interactions, further stabilizing certain conformations and promoting self-assembly into higher-order structures like β-sheets. nih.govuminho.pt In Z-protected dipeptides, the Z-group's presence can lead to more defined conformations in solution compared to their unprotected counterparts. This is due to the steric bulk and the electronic nature of the benzyloxycarbonyl group, which restricts the rotational freedom of the N-terminal amino acid.

The stability of the Z-group is also a key factor; it has been shown to be stable under various coupling conditions, ensuring that it remains intact during the synthesis of dipeptide units. mdpi.com However, under certain basic conditions, the lability of the Z-group can be influenced by neighboring amide groups, although Z-protected dipeptides are generally stable due to intramolecular hydrogen bonding involving the terminal carboxylate. researchgate.net

Stereochemical Impact of Isoleucine and Methionine on Dipeptide Architecture

Isoleucine (Ile): As one of the branched-chain amino acids, isoleucine has a chiral center in its side chain in addition to the α-carbon. wikipedia.org This imparts significant steric constraints. The bulky and hydrophobic nature of the isoleucine side chain has a high propensity to favor the formation of β-sheet structures in peptides. biorxiv.orgacs.org The steric parameter of isoleucine is among the highest of the common amino acids, influencing how it packs within a larger structure. researchgate.net The presence of L-isoleucine in a peptide chain can be differentiated from its diastereomer, allo-isoleucine, by NMR spectroscopy, which detects differences in the chemical shifts and coupling constants at the α-center. researchgate.net

Methionine (Met): The methionine side chain contains a flexible thioether group. While hydrophobic, it is considered less so than isoleucine. nih.gov In some protein structures, methionine side chains can be surprisingly exposed to the solvent, which may be a mechanism to relieve steric strain within a densely packed hydrophobic core. nih.gov The sulfur atom in methionine can participate in unique non-covalent interactions, including with aromatic rings, which could be relevant in the context of the Z-group's phenyl ring.

Rational Design Principles for Z-Ile-Met-OH Derivatives in Research Tools

The rational design of peptide-based research tools, such as enzyme inhibitors or ligands for protein-protein interactions (PPIs), often relies on modifying a lead peptide sequence to enhance its activity, selectivity, and stability. nih.govrsc.org this compound can serve as a scaffold for such design.

Key principles for designing this compound derivatives include:

Mimicking Secondary Structures: The inherent tendency of the Ile residue to promote β-sheets can be exploited. Modifications can be introduced to stabilize β-turn or β-sheet conformations, which are often involved in molecular recognition events. nih.govresearchgate.net

Side Chain Modification: The methionine residue can be oxidized to methionine sulfoxide (B87167) or sulfone, altering its polarity and hydrogen bonding capacity. The isoleucine side chain can be modified to explore steric and hydrophobic limits at a binding site.

Protecting Group Analogs: The Z-group can be replaced with other N-terminal capping groups to modulate hydrophobicity, hydrogen-bonding potential, and conformational influence. uminho.pt For example, replacing the Z-group with a naphthoyl group has been shown to affect the self-assembly and gelation properties of dipeptides. uminho.pt

Peptidomimetics: The peptide bond can be replaced with isosteres, such as (Z)-chloroalkenes, to increase stability against enzymatic degradation and to induce specific secondary structures like β-turns. rsc.org

Computational methods, such as molecular docking and molecular dynamics simulations, are crucial in the rational design process to predict how these modifications will affect the binding affinity and conformation of the resulting derivatives. acs.orgmdpi.com

Below is a table summarizing the physicochemical properties of the constituent amino acids, which are fundamental to the rational design of this compound derivatives.

Amino AcidSide Chain ClassificationHydropathy Index¹van der Waals Volume (ų)Key Structural Features
IsoleucineNonpolar, Aliphatic, Branched4.5166.7β-branched, two chiral centers, high steric bulk.
MethionineNonpolar, Aliphatic1.9162.9Contains a flexible thioether, less hydrophobic than Ile.
¹Kyte & Doolittle hydropathy index. researchgate.net

Structure-Based Approaches for Investigating Molecular Recognition Properties

Understanding how this compound and its derivatives interact with biological targets requires structure-based investigation techniques. These approaches aim to elucidate the three-dimensional details of the dipeptide-receptor complex.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying peptide conformation and binding in solution. nmims.edu For this compound, 1H and 13C NMR would be used to confirm the structure and to study conformational changes upon binding to a target. mdpi.comnih.gov Information about intramolecular hydrogen bonds, which stabilize structures like β-turns, can be obtained by measuring the temperature dependence of amide proton chemical shifts. nih.govresearchgate.net Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, helping to define the 3D structure of the dipeptide in solution.

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides atomic-resolution structural information. nih.gov A crystal structure of a this compound derivative in complex with its target protein would offer precise details about the binding mode, including the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that are critical for recognition.

Computational Modeling: In the absence of experimental structures, computational methods like molecular dynamics (MD) simulations and docking are invaluable. nih.govaip.orgrsc.org

Molecular Dynamics (MD): MD simulations can explore the conformational landscape of this compound in different environments (e.g., water, organic solvents) and can simulate the process of binding to a receptor, providing insights into the dynamics and thermodynamics of the interaction. aip.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of the dipeptide when bound to a receptor of known structure. researchgate.net It is often used to screen virtual libraries of derivatives to prioritize compounds for synthesis and experimental testing. researchgate.net

The table below provides typical 1H NMR chemical shift ranges for protons in Z-protected dipeptides, which would be relevant for the characterization of this compound and its derivatives.

Proton TypeTypical Chemical Shift Range (ppm) in CDCl₃
Z-group Phenyl (Ar-H)7.20 - 7.40
Z-group Methylene (CH₂)5.00 - 5.20
Amide (NH)5.50 - 7.00
α-Proton (α-CH)4.20 - 4.80
Side Chain Protons (β, γ, δ, ε-CH)0.80 - 2.60

Advanced Analytical Characterization in Academic Research

Mass Spectrometry (MS) Techniques for Structural Confirmation and Post-Synthetic Modification Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of Z-Ile-Met-OH and identifying any modifications that may occur during synthesis or handling. libretexts.org In this technique, molecules are ionized and separated based on their mass-to-charge (m/z) ratio, providing exact mass measurements that confirm the elemental composition. libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and identifying impurities or degradation products. biorxiv.org A common post-synthetic modification for methionine-containing peptides like this compound is the oxidation of the sulfur atom in the methionine side chain. researchgate.net The thioether group of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) [Met(O)], which results in a mass increase of 16 Da.

In a typical LC-MS analysis, the sample is first separated on a liquid chromatography column. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of polar compounds such as amino acids and small peptides. chromatographyonline.com The separated components then enter the mass spectrometer for detection. By monitoring the chromatogram for the expected m/z of this compound and the potential m/z of its oxidized form, researchers can identify and quantify the extent of oxidation. biorxiv.orgresearchgate.net Targeted mass spectrometry approaches, such as precursor ion scanning, can be used to selectively detect specific molecular species in a complex mixture. biorxiv.org

Table 1: Theoretical Mass-to-Charge (m/z) Values for this compound and its Primary Oxidation Product. The table shows the calculated monoisotopic mass for the neutral molecule and the corresponding [M+H]⁺ ion commonly observed in electrospray ionization mass spectrometry.
CompoundChemical FormulaModificationMonoisotopic Mass (Da)Expected [M+H]⁺ Ion (m/z)
This compoundC₂₀H₃₀N₂O₅SNone426.1879427.1952
Z-Ile-Met(O)-OHC₂₀H₃₀N₂O₆S+1 Oxygen442.1828443.1901

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the atomic structure of a molecule. savemyexams.com For this compound, ¹H NMR provides precise information on the chemical environment of each proton, confirming the presence of the benzyloxycarbonyl (Z) group, the isoleucine and methionine side chains, and the peptide backbone. uzh.ch

The number of signals in an NMR spectrum indicates the number of chemically non-equivalent sets of protons in the molecule. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish through-bond proton-proton connectivities. uzh.ch This allows for the unambiguous assignment of protons within each amino acid residue's spin system. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximities between protons, offering insights into the peptide's preferred conformation in solution.

Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound. The values are estimated based on typical chemical shift ranges for protons in similar chemical environments. savemyexams.comlibretexts.org Spectra are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
Proton AssignmentResidue/GroupExpected Chemical Shift (ppm)
Aromatic ProtonsZ-group (C₆H₅)7.2 - 7.4
CH₂Z-group (C₆H₅CH₂)5.0 - 5.2
α-HIsoleucine4.0 - 4.3
β-HIsoleucine1.8 - 2.0
γ-CH₂Isoleucine1.1 - 1.5
γ-CH₃Isoleucine0.8 - 1.0
δ-CH₃Isoleucine0.8 - 1.0
α-HMethionine4.2 - 4.5
β-CH₂Methionine1.9 - 2.2
γ-CH₂Methionine2.4 - 2.6
S-CH₃Methionine2.0 - 2.1
Amide NHPeptide Bond6.5 - 8.5
Carboxyl OHC-Terminus10 - 12

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the molecular vibrations within a sample. horiba.com These methods are excellent for identifying characteristic functional groups and probing the secondary structure of peptides. renishaw.com The infrared spectrum of a mixture displays peaks corresponding to each component. spectroscopyonline.com

For this compound, FT-IR spectroscopy can confirm the presence of key functional groups. pressbooks.pub The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly informative about the peptide backbone conformation. acs.org Raman spectroscopy, a complementary light-scattering technique, is also sensitive to molecular vibrations and can provide a unique chemical fingerprint of the material. horiba.comrenishaw.com

Table 3: Characteristic Vibrational Bands for this compound. This table lists the principal functional groups and their expected absorption/scattering frequencies in FT-IR and Raman spectroscopy.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Technique
O-H StretchCarboxylic Acid2500 - 3300 (broad)FT-IR
N-H StretchAmide3250 - 3350FT-IR, Raman
C-H Stretch (Aromatic)Z-group3000 - 3100FT-IR, Raman
C-H Stretch (Aliphatic)Ile, Met Side Chains2850 - 3000FT-IR, Raman
C=O Stretch (Urethane)Z-group1690 - 1720FT-IR, Raman
Amide I (C=O Stretch)Peptide Bond1630 - 1690FT-IR, Raman
Amide II (N-H Bend, C-N Stretch)Peptide Bond1510 - 1580FT-IR
C-S StretchMethionine600 - 800Raman

Chiral Chromatography for Stereoisomeric Purity Determination

The biological activity of peptides is critically dependent on their stereochemistry. Chiral analysis is therefore essential to confirm the enantiomeric purity of the constituent amino acids. wikipedia.org this compound is synthesized from L-isoleucine and L-methionine. L-Isoleucine has two chiral centers ((2S, 3S)-2-amino-3-methylpentanoic acid), while L-methionine has one ((S)-2-amino-4-(methylthio)butanoic acid). It is crucial to ensure that no racemization occurs during the synthesis and that the final product consists of the desired L,L-diastereomer.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this analysis. windows.netchemistrydocs.com The CSP creates a chiral environment that allows for the differential interaction with the various stereoisomers of the analyte, leading to their separation. wikipedia.orgrsc.org By comparing the retention time of the synthesized this compound with that of authentic standards of other stereoisomers (e.g., Z-D-Ile-L-Met-OH), the stereoisomeric purity can be accurately determined. Polysaccharide-based CSPs are widely used due to their broad chiral recognition abilities. windows.net

Table 4: Illustrative Chiral HPLC Separation Data. This hypothetical data demonstrates the separation of different stereoisomers of this compound on a chiral column.
StereoisomerHypothetical Retention Time (min)Relative Abundance (%)
Z-L-allo-Ile-L-Met-OH12.5<0.1
Z-D-Ile-L-Met-OH14.8<0.1
Z-L-Ile-D-Met-OH16.2<0.1
Z-L-Ile-L-Met-OH18.1>99.8

Computational and Theoretical Studies on Z Ile Met Oh

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of Z-Ile-Met-OH. wikipedia.orgqulacs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. wikipedia.org

Key Applications for this compound:

Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-31G(d,p), would be used to find the most stable three-dimensional structure of the molecule (its lowest energy conformation). aun.edu.eg

Electronic Properties: From the optimized geometry, various electronic properties can be calculated. This includes the distribution of electron density, which helps identify electron-rich and electron-poor regions of the molecule.

Reactivity Indicators: Mulliken charge analysis can assign partial charges to each atom, indicating potential sites for electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. wikipedia.orgossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. wikipedia.orgossila.com A smaller gap generally suggests higher reactivity.

Illustrative Data Table for DFT Calculations:

Calculated PropertyHypothetical Value for this compoundSignificance
Total Energy (Hartree)-1520.78Represents the total electronic energy of the optimized molecule.
HOMO Energy (eV)-6.85Indicates the energy of the highest energy electrons available to participate in a reaction. researchgate.net
LUMO Energy (eV)-0.95Indicates the energy of the lowest energy orbital available to accept electrons. researchgate.net
HOMO-LUMO Gap (eV)5.90Relates to the chemical stability and electronic transition energy. wikipedia.org
Dipole Moment (Debye)3.45Measures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations provide a static picture, molecules are dynamic entities. calcus.cloud Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment, such as a solvent. fu-berlin.denih.gov

Key Applications for this compound:

Conformational Sampling: this compound has several rotatable bonds, leading to a vast number of possible conformations. calcus.cloud MD simulations explore this conformational space by simulating the molecule's movements at a given temperature, revealing the most populated and energetically favorable shapes. researchgate.net

Solvent Effects: By simulating this compound in a box of explicit solvent molecules (like water), MD can show how the solvent influences the peptide's conformation. Hydrogen bonding between the peptide and water molecules, for instance, can be analyzed.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible and rigid parts of the molecule. For example, the side chains of isoleucine and methionine are expected to be more flexible than the peptide backbone.

Illustrative Data Table for MD Simulation Analysis:

MD Simulation ParameterHypothetical Finding for this compoundInterpretation
Simulation Time100 nanosecondsThe duration of the simulation to observe molecular motions. nih.gov
Predominant Conformation ClusterExtended backbone with folded side chainsThe most frequently observed shape of the molecule during the simulation.
Average RMSD from Initial Structure (Å)2.1 ÅMeasures the average structural deviation from the starting conformation.
Average Number of Internal Hydrogen Bonds1.5Indicates the stability of folded structures.
Solvent Accessible Surface Area (SASA) (Ų)450 ŲRepresents the surface area of the molecule exposed to the solvent.

Molecular Docking Studies for Predictive Binding to Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand), like this compound, binds to a larger molecule, typically a protein (receptor). nih.govacademie-sciences.fr This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov

Key Applications for this compound:

Binding Pose Prediction: Docking algorithms would place this compound into the active site of a target protein in various orientations and conformations to find the most favorable binding pose. academie-sciences.fr

Binding Affinity Estimation: The software calculates a "docking score," which is an estimation of the binding free energy. academie-sciences.fr A lower score typically indicates a more favorable binding interaction.

Interaction Analysis: The predicted complex can be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein. nih.govconicet.gov.ar For example, the isoleucine side chain might form hydrophobic interactions, while the carboxyl and amide groups could form hydrogen bonds. conicet.gov.ar

Illustrative Data Table for Molecular Docking:

Target ProteinHypothetical Docking Score (kcal/mol)Key Interacting Residues
Chymotrypsin (B1334515)-7.8Ser195, Gly193, Trp215
HIV Protease-8.2Asp25, Ile50, Gly48
Hsp90-6.9Asn51, Asp93, Phe138 conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research Applications

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com If a set of dipeptides similar to this compound with known biological activities were available, a QSAR model could be developed.

Key Applications for this compound:

Descriptor Calculation: For a series of related peptides, various molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric parameters) would be calculated. acs.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. biointerfaceresearch.com

Predictive Power: A validated QSAR model can then be used to predict the activity of new, untested compounds, including this compound, based solely on their calculated descriptors. This can guide the synthesis of more potent analogues.

Illustrative Data Table for QSAR Descriptors:

Molecular DescriptorHypothetical Value for this compoundRelevance to Activity
LogP (Hydrophobicity)3.1Relates to membrane permeability and hydrophobic interactions.
Topological Polar Surface Area (TPSA) (Ų)95.6Correlates with passive molecular transport through membranes.
Molecular Weight (g/mol)410.53A fundamental property influencing pharmacokinetics.
Number of Hydrogen Bond Donors2Important for specific interactions with biological targets.
Number of Hydrogen Bond Acceptors5Important for specific interactions with biological targets.

Research Applications in in Vitro and Preclinical Animal Models

Utilization in In Vitro Cell-Based Assays for Fundamental Biological Inquiry

In vitro cell-based assays are fundamental tools for dissecting cellular processes in a controlled environment. acsmedchem.orgscience.gov While specific high-throughput screening campaigns using Z-Ile-met-OH are not extensively documented in public literature, its structural characteristics make it a candidate for several types of cell-based assays aimed at fundamental biological questions.

Such assays use living cells to assess the effects of compounds on processes like cell viability, signaling pathways, and metabolic activity. acsmedchem.orgresearchgate.net The dipeptide this compound could be used to investigate the mechanisms of peptide uptake and processing by cells. For instance, researchers could study how the bulky, hydrophobic Z-group influences the recognition and transport of the dipeptide across the cell membrane, potentially clarifying the substrate specificity of various peptide transporters.

Furthermore, Z-protected peptides can serve as specific substrates or inhibitors in enzymatic assays. In a cellular context, this compound could be used to probe the activity of intracellular peptidases. By monitoring the cleavage of the dipeptide—either the removal of the Z-group or the hydrolysis of the isoleucine-methionine bond—scientists can gain insights into the enzymes responsible for peptide metabolism. nih.gov

Below is a table summarizing potential in vitro assays where a molecule like this compound could be applied for biological inquiry.

Assay TypeResearch ObjectivePotential Finding with this compound
Peptide Uptake Assay To investigate the mechanisms of small peptide transport into cells.Determine if the Z-group blocks or modifies uptake by specific peptide transporters (e.g., PEPT1/2).
Enzyme Activity Assay To identify and characterize intracellular peptidases that process dipeptides.Identify enzymes capable of cleaving the Z-group or the Ile-Met peptide bond.
Cell Viability/Toxicity Assay To assess the cytotoxic effects of the dipeptide or its metabolic byproducts.Evaluate the baseline cellular tolerance to N-terminally protected dipeptides.
Reporter Gene Assay To study the activation of signaling pathways in response to peptide fragments.Investigate if the release of Ile-Met dipeptide inside the cell triggers specific stress or metabolic pathways.

Application in In Vivo Animal Models for Mechanistic Elucidation of Peptide Processing (Strictly Excluding Therapeutic Outcomes)

In vivo animal models are essential for understanding how substances are absorbed, distributed, metabolized, and excreted (ADME) in a whole-organism context. While direct studies using this compound for this purpose are not prominent, its components and structure suggest potential applications in elucidating the fundamental mechanisms of peptide processing.

For example, by labeling this compound with a stable isotope (e.g., ¹³C or ¹⁵N) or a radioactive tag, researchers could administer it to animal models to trace its journey through the gastrointestinal tract and its subsequent absorption and distribution. Such studies would help clarify:

The site of absorption: Whether the protected dipeptide is absorbed in the stomach, small intestine, or large intestine.

The mechanism of absorption: Whether it involves passive diffusion, due to its increased lipophilicity from the Z-group, or active transport following enzymatic removal of the protecting group. science.gov

Metabolic fate: Identifying the enzymes in the gut or liver that are responsible for cleaving the Z-group and the peptide bond, and tracking the subsequent fate of the individual amino acids.

These investigations are purely mechanistic, aiming to understand the basic physiological handling of modified peptides without assessing any potential therapeutic benefit. Such knowledge is crucial for the broader field of drug delivery, where peptide-based drugs often require modification to enhance their stability and absorption.

Contribution to the Understanding of Peptide Catabolism and Turnover Mechanisms

Peptide catabolism, the breakdown of peptides into smaller components, is a critical part of cellular protein homeostasis. This compound can be a valuable tool for studying the enzymes and pathways involved in this process. Its structure contains several points susceptible to enzymatic action, making it a useful substrate for dissecting degradation mechanisms.

N-terminal Deprotection: The Carbobenzoxy (Z) group is typically removed by specific enzymes. Studying the removal of the Z-group from this compound can help characterize the activity of N-carbobenzyloxy-deprotecting enzymes, which have industrial and pharmaceutical relevance.

Peptide Bond Hydrolysis: The internal peptide bond between isoleucine and methionine is a target for various peptidases, such as dipeptidyl peptidases. Using this compound as a substrate in cell extracts or with purified enzymes allows researchers to measure the kinetics and specificity of these enzymes.

Methionine Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167) or sulfone. This modification can alter a peptide's function and mark it for degradation. This compound could be used in studies to investigate the enzymes and conditions that lead to methionine oxidation and how this affects subsequent peptide cleavage.

The table below outlines the key features of this compound relevant to studying peptide catabolism.

Structural FeatureCatabolic ProcessInvestigating Enzyme/Pathway
Carbobenzoxy (Z) Group N-terminal deprotectionCarboxypeptidases, N-CBZ-deprotecting enzymes
Ile-Met Peptide Bond Peptide hydrolysisDipeptidases, Aminopeptidases (after Z-group removal)
Methionine Residue Amino acid modificationMethionine-R-sulfoxide reductase (Msr)
N-terminal Isoleucine N-degron pathway substrate (after Z-group removal)UBR E3 ligases

By serving as a model substrate, this compound helps to map the complex and interconnected pathways that regulate peptide and protein turnover within the cell.

Exploration in Novel Material Science Contexts (e.g., Peptide Self-Assembly for Research Scaffolds)

The field of material science has seen growing interest in using short peptides as building blocks for creating nanomaterials, such as hydrogels for 3D cell culture and tissue engineering scaffolds. upc.edumdpi.com This process relies on the spontaneous self-assembly of peptides into ordered structures, driven by non-covalent interactions like hydrogen bonds, hydrophobic effects, and electrostatic forces.

While this compound is a very short peptide, its molecular features suggest it could participate in or be used to study self-assembly phenomena:

Aromatic Stacking: The benzene (B151609) ring of the Carbobenzoxy group can participate in π-π stacking interactions, a key driving force in the self-assembly of many aromatic peptides.

Hydrophobic Interactions: The side chains of both isoleucine and methionine are hydrophobic, which can drive the aggregation of the peptide in an aqueous environment to form the core of a nanostructure.

Hydrogen Bonding: The peptide backbone provides amide and carbonyl groups that can form hydrogen bonds, stabilizing structures like β-sheets, which are common motifs in self-assembled peptide nanofibers. upc.edu

Researchers could explore how this compound, either alone or in combination with other peptides, influences the formation and properties of these materials. For instance, it could be used to modify the hydrophobicity or mechanical stiffness of a hydrogel scaffold. Although its primary role in chemistry is as a synthetic intermediate, its potential as a component in designed biomaterials remains an area for theoretical and experimental exploration.

Molecular ComponentInteraction TypeContribution to Self-Assembly
Carbobenzoxy (Z) Group π-π Stacking, HydrophobicInduces ordering and directional assembly
Isoleucine Side Chain Hydrophobic InteractionDrives aggregation and core formation
Methionine Side Chain Hydrophobic InteractionContributes to the hydrophobic core
Peptide Backbone Hydrogen BondingStabilizes secondary structures (e.g., β-sheets)
C-terminal Carboxyl Group Electrostatic/Hydrogen BondingMediates interactions at the fibril surface

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundN-Carbobenzoxy-L-isoleucyl-L-methionine
IleIsoleucine
MetMethionine
Z-groupCarbobenzoxy
PEPT1/2Peptide Transporter 1/2
UBR E3 ligasesUbiquitin-protein ligase E3 component n-recognin
MsrMethionine-R-sulfoxide reductase

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Z-Ile-met-OH with high purity, and how can researchers optimize yield while minimizing side products?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, employing Fmoc/t-Bu protection strategies. Optimization involves iterative adjustment of coupling reagents (e.g., HBTU/HOBt) and deprotection cycles. Post-synthesis, reverse-phase HPLC purification with gradient elution (e.g., 0.1% TFA in acetonitrile/water) isolates the target compound. Yield optimization requires monitoring reaction kinetics via LC-MS to identify side-product formation thresholds . Validation of purity (>95%) should combine HPLC, mass spectrometry (MS), and 1^1H/13^{13}C NMR to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound, and what validation criteria should be applied?

  • Methodological Answer : A tiered approach is recommended:

  • Primary : HPLC with UV detection (220 nm) for purity assessment.
  • Secondary : High-resolution MS (HRMS) for molecular weight confirmation (deviation < 2 ppm).
  • Tertiary : 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
    Validation criteria include retention time consistency (±0.2 min), isotopic pattern matches in MS, and NMR chemical shift alignment with literature benchmarks .

Q. How should researchers design stability studies to evaluate this compound under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Use a factorial design varying pH (2.0–7.4), temperature (4°C–37°C), and ionic strength. Incubate samples in simulated biological buffers (e.g., PBS, SGF/SIF) and quantify degradation via HPLC at timed intervals. Apply first-order kinetics models to calculate t1/2t_{1/2} (half-life), and use ANOVA to assess interactions between variables. Include stability-indicating assays (e.g., forced degradation under oxidative stress) to validate method robustness .

Advanced Research Questions

Q. What systematic approaches can resolve contradictions in reported biological activity data of this compound across different experimental models?

  • Methodological Answer : Conduct a cross-study comparison using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay endpoints). Re-analyze raw data (if accessible) with standardized normalization methods (e.g., fold-change vs. absolute quantification). Employ sensitivity analysis to quantify the impact of experimental variables (e.g., serum concentration in cell cultures) on activity outcomes .

Q. How can researchers employ multivariate analysis to disentangle the effects of this compound’s stereochemical configuration from solvent interactions in kinetic studies?

  • Methodological Answer : Design a DOE (Design of Experiments) with factors including solvent polarity (logP), temperature, and stereoisomer concentration. Use partial least squares regression (PLSR) to model kinetic parameters (e.g., kobsk_{obs}). Validate models via leave-one-out cross-validation and residual analysis. For stereochemical effects, compare diastereomer kinetics using chiral HPLC to isolate enantiomer-specific activity .

Q. What meta-analytical frameworks are suitable for reconciling divergent findings on this compound’s metabolic stability without conducting new wet-lab experiments?

  • Methodological Answer : Aggregate published half-life (t1/2t_{1/2}) data from liver microsome/P450 studies. Apply random-effects models to account for inter-study variability. Use subgroup analysis to stratify data by species (e.g., human vs. rodent) and enzyme isoforms (e.g., CYP3A4). Assess publication bias via funnel plots and Egger’s regression. Tools like RevMan or R’s metafor package facilitate this analysis .

Q. In designing dose-response experiments for this compound, how should researchers apply the FINER criteria to balance mechanistic exploration with statistical power constraints?

  • Methodological Answer :

  • Feasible : Pilot studies to determine the dynamic range of responses (e.g., 10 nM–100 µM).
  • Interesting : Link dose-response curves to pathway-specific biomarkers (e.g., phosphorylation cascades).
  • Novel : Compare with non-methylated analogs to isolate the methionine residue’s role.
  • Ethical : Use in vitro models (e.g., organoids) to minimize animal use.
  • Relevant : Align endpoints with clinical translation (e.g., IC50_{50} vs. therapeutic plasma levels).
    Power analysis (α=0.05, β=0.2) should guide sample size, prioritizing replicates over excessive concentrations .

Key Methodological Considerations from Evidence

  • Experimental Reproducibility : Detailed protocols for synthesis and characterization must be provided to enable replication, per journal guidelines .
  • Data Contradictions : Rigorous re-evaluation of experimental conditions and statistical re-analysis are critical to resolving discrepancies .
  • Meta-Analysis : Use structured frameworks to synthesize existing data without new experiments, ensuring transparency in data inclusion/exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.